

# improving tissue adhesion with PARAPLAST PLUS

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## Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

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## PARAPLAST PLUS Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using **PARAPLAST PLUS** for improving tissue adhesion in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **PARAPLAST PLUS** and how does it differ from other paraffin waxes?

**PARAPLAST PLUS** is a tissue embedding medium composed of highly purified paraffin, plastic polymers of regulated molecular weights, and a small percentage of dimethyl sulfoxide (DMSO).[1][2] The addition of DMSO allows for faster infiltration of tissues, especially large or difficult-to-process samples, when compared to standard paraplast.[1][3][4]

Q2: What are the main advantages of using **PARAPLAST PLUS**?

The primary advantages of **PARAPLAST PLUS** include:

- Faster tissue penetration: The DMSO content accelerates infiltration time.[3][4]
- Improved sectioning: It allows for the cutting of thin, wrinkle-free sections with excellent ribbon continuity.[1]
- Enhanced adhesion: The formulation promotes better adhesion of the tissue to the slide.[5]

- Ideal for challenging tissues: It is particularly recommended for large, dense, or brittle tissues that are difficult to infiltrate with standard paraffin.[1][3][4]

Q3: What is the melting point of **PARAPLAST PLUS**?

The melting point of **PARAPLAST PLUS** is approximately 56°C.[6]

Q4: Can **PARAPLAST PLUS** be used for all tissue types?

While **PARAPLAST PLUS** is versatile, it is especially beneficial for large specimens and tissues that are known to present infiltration challenges.[1] For routine, smaller, or less dense tissues, standard Paraplast may be sufficient.

## Troubleshooting Guide

Issue 1: Poor or incomplete tissue infiltration.

- Question: My tissues appear soft and mushy after embedding with **PARAPLAST PLUS**. What could be the cause?
- Answer: This issue often stems from incomplete dehydration of the tissue before infiltration. Ensure that the graded alcohol series (typically 70% to 100% ethanol) is performed thoroughly, with adequate time in each concentration to completely remove water. Residual water in the tissue will prevent proper infiltration by the hydrophobic paraffin.
- Question: Why are some parts of my tissue not fully infiltrated, even after the standard processing time?
- Answer: While **PARAPLAST PLUS** offers faster infiltration, very dense or large tissues may still require extended infiltration times. Consider increasing the duration of the tissue in the molten **PARAPLAST PLUS** to ensure complete penetration. Also, ensure the **PARAPLAST PLUS** in the embedding center is well-mixed, as additives can sometimes settle.

Issue 2: Tissue sections are detaching from the slide.

- Question: My tissue sections are floating off the slides during staining. How can I improve adhesion?

- Answer: Several factors can contribute to poor adhesion:
  - Slide Quality: Ensure you are using positively charged or adhesive-coated slides (e.g., Superfrost Plus).
  - Incomplete Drying: After sectioning and floating the ribbon onto the slide, it is crucial to completely dry the slides. This can be done by leaving them at room temperature overnight or on a slide warmer.
  - Water Bath Contamination: Any contaminants in the water bath, such as oils or lotions, can interfere with adhesion. Ensure the water bath is clean.
  - Aggressive Staining Procedures: Some antigen retrieval methods or harsh staining reagents can cause tissue detachment. If this is suspected, consider using a gentler protocol or a stronger adhesive on the slides.

#### Issue 3: Wrinkled or compressed tissue sections.

- Question: My tissue sections are showing significant wrinkles and compression after cutting. What can I do?
- Answer: Wrinkling and compression can be caused by several factors:
  - Dull Microtome Blade: Ensure you are using a sharp, clean microtome blade.
  - Incorrect Blade Angle: The angle of the microtome blade can affect section quality. Consult your microtome's manual for the optimal angle.
  - Paraffin Temperature: If the **PARAPLAST PLUS** is too cold, it can become brittle and lead to compression. Ensure the block is properly acclimated to the sectioning environment.
  - Cutting Speed: A slow and consistent cutting motion is generally recommended for optimal results.

## Data Presentation

Table 1: Comparison of PARAPLAST Variants

Feature	PARAPLAST	PARAPLAST PLUS	PARAPLAST X-tra
Composition	Refined paraffin with plastic polymers	Refined paraffin with plastic polymers and DMSO	Blend of low molecular weight polymers and purified paraffins
Melting Point	56°C[6][7]	56°C[6][7]	50-54°C[8]
Density	~0.8 g/cm <sup>3</sup> [2][9]	~0.8 g/cm <sup>3</sup> [1][10]	~0.8 g/cm <sup>3</sup> [3]
Viscosity	Higher melt viscosity[11]	Higher melt viscosity[4][11]	Low viscosity[5][11][12][13]
Key Feature	General-purpose tissue embedding	Faster infiltration for large/difficult tissues[3][4]	Lower temperature infiltration to prevent tissue distortion[12]
Recommended Use	Routine tissue processing	Large, dense, or brittle tissues	Tissues sensitive to heat

## Experimental Protocols

### Detailed Protocol for Tissue Processing and Embedding with **PARAPLAST PLUS**

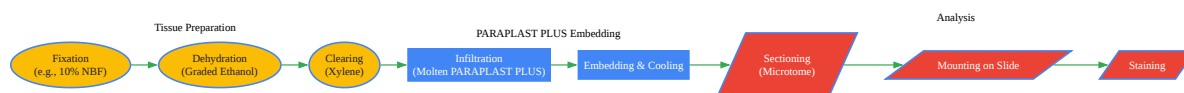
This protocol is a general guideline and may require optimization based on the specific tissue type and size.

- Fixation:
  - Immediately after excision, immerse the tissue in a fixative solution (e.g., 10% neutral buffered formalin) at a volume of at least 10 times that of the tissue.
  - Fixation time will vary depending on the tissue size but is typically 24-48 hours at room temperature.
- Dehydration:
  - Transfer the fixed tissue to a processing cassette.

- Process the tissue through a graded series of ethanol to remove water:
  - 70% Ethanol: 1-2 hours
  - 80% Ethanol: 1-2 hours
  - 95% Ethanol (two changes): 1-2 hours each
  - 100% Ethanol (three changes): 1-2 hours each
- Note: For larger or denser tissues, extend the time in each alcohol concentration.
- Clearing:
  - Transfer the dehydrated tissue through a clearing agent to remove the alcohol. Xylene is commonly used.
  - Xylene (two to three changes): 1-2 hours each.
- Infiltration with **PARAPLAST PLUS**:
  - Pre-melt the **PARAPLAST PLUS** in a paraffin oven at 58-60°C.
  - Transfer the cleared tissue into the molten **PARAPLAST PLUS**.
  - Perform at least two to three changes of molten **PARAPLAST PLUS** to ensure complete removal of the clearing agent.
  - Infiltration time will vary, but a typical duration is 2-4 hours per change. For large or difficult tissues, infiltration can be extended overnight.
- Embedding:
  - Fill a pre-warmed embedding mold with molten **PARAPLAST PLUS**.
  - Using warm forceps, carefully orient the infiltrated tissue in the mold in the desired plane of sectioning.
  - Place the cassette base on top of the mold.

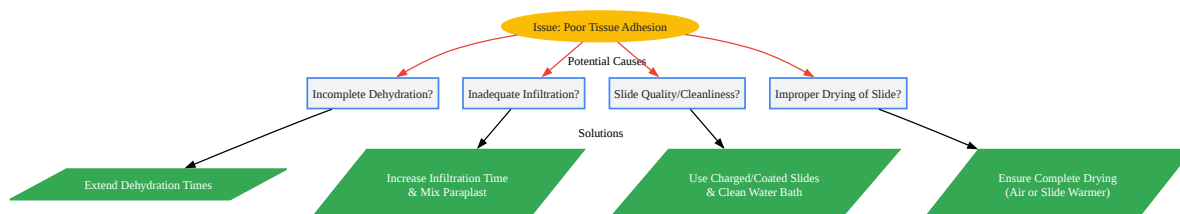
- Cool the block on a cold plate to solidify the **PARAPLAST PLUS**.
- Sectioning and Mounting:
  - Trim the paraffin block to expose the tissue surface.
  - Section the block on a microtome at the desired thickness (typically 4-6  $\mu\text{m}$ ).
  - Float the paraffin ribbon on a clean water bath maintained at a temperature slightly below the melting point of the wax.
  - Mount the flattened section onto a positively charged or adhesive-coated microscope slide.
  - Dry the slides completely before staining.

## Mandatory Visualization



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Caption: Standard experimental workflow for tissue processing and embedding with **PARAPLAST PLUS**.



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Caption: Troubleshooting logic for poor tissue adhesion with **PARAPLAST PLUS**.

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